molecular formula C9H13NS B15265052 N-[1-(thiophen-2-yl)ethyl]cyclopropanamine

N-[1-(thiophen-2-yl)ethyl]cyclopropanamine

Cat. No.: B15265052
M. Wt: 167.27 g/mol
InChI Key: NZOXXJHVENQDIA-UHFFFAOYSA-N
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Description

N-[1-(Thiophen-2-yl)ethyl]cyclopropanamine is a cyclopropane-containing amine derivative with a thiophene substituent.

Properties

Molecular Formula

C9H13NS

Molecular Weight

167.27 g/mol

IUPAC Name

N-(1-thiophen-2-ylethyl)cyclopropanamine

InChI

InChI=1S/C9H13NS/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3

InChI Key

NZOXXJHVENQDIA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-yl)ethyl]cyclopropanamine typically involves the cyclopropanation of an appropriate amine precursor with a thiophene derivative. One common method is the reaction of cyclopropanamine with 2-bromo-1-(thiophen-2-yl)ethane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-2-yl)ethyl]cyclopropanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(thiophen-2-yl)ethyl]cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-yl)ethyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopropane ring provides rigidity to the molecule, enhancing its binding affinity. The amine group can form hydrogen bonds with target molecules, contributing to its biological activity .

Comparison with Similar Compounds

Structural Comparisons

The table below summarizes key structural differences:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol)
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine Cyclopropanamine Ethyl-thiophene C₉H₁₃NS* 167.27*
1-(Thiophen-2-yl)cyclopropanamine HCl Cyclopropanamine Direct thiophene attachment (no ethyl spacer) C₇H₁₀ClNS 175.67
N-[1-(thiophen-2-yl)ethyl]cyclododecanamine Cyclododecanamine (12-membered ring) Ethyl-thiophene C₁₈H₃₁NS 293.51
N-Methyl-1-(thiophen-2-yl)propan-2-amine (MPA) Propylamine Thiophene, methyl group C₈H₁₃NS 155.26
N-(Cyclopropylmethyl)cyclopropanamine HCl Cyclopropanamine Cyclopropylmethyl C₇H₁₄ClN 147.65

*Calculated based on IUPAC nomenclature.

Key Observations :

  • Ethyl vs. Direct Attachment : The ethyl spacer in the target compound increases conformational flexibility compared to 1-(thiophen-2-yl)cyclopropanamine HCl, which may enhance receptor binding kinetics .
  • Ring Size : Replacing cyclopropanamine with cyclododecanamine (12-membered ring) significantly increases lipophilicity, likely reducing aqueous solubility but improving membrane permeability .
  • Amine Substitution : MPA lacks the cyclopropane ring, relying on a simpler propylamine chain. This structural simplicity may reduce synthetic complexity but limit rigidity-dependent pharmacological effects .

Physicochemical Properties

Property This compound 1-(Thiophen-2-yl)cyclopropanamine HCl MPA
Solubility Moderate (amine base) High (HCl salt) Moderate
Lipophilicity (LogP) Estimated ~2.5 ~1.8 (ionized form) ~2.1
Stability Stable under inert conditions Sensitive to moisture Thermally stable

Notes:

  • The hydrochloride salt form of 1-(thiophen-2-yl)cyclopropanamine enhances solubility but introduces sensitivity to humidity .
  • MPA’s lower molecular weight may favor faster metabolic clearance compared to cyclopropane-containing analogs .

Biological Activity

N-[1-(thiophen-2-yl)ethyl]cyclopropanamine is a cyclopropanamine derivative that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a cyclopropane ring attached to an ethyl group, which is further substituted with a thiophene ring. The thiophene moiety contributes distinctive electronic and steric properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H13NS\text{C}_9\text{H}_{13}\text{N}\text{S}

This compound's structural characteristics allow for interactions with biological targets, influencing their activity significantly.

Research indicates that this compound acts as an inhibitor of specific enzymes and receptors. Notably, it has been identified as an inhibitor of lysine-specific demethylase-1 (LSD1), which plays a critical role in epigenetic regulation. This inhibition suggests potential applications in cancer therapy, where modulation of epigenetic factors can influence tumor growth and progression.

Neuroprotective Properties

Preliminary studies have suggested that this compound may possess neuroprotective properties, indicating its relevance in the context of neurological disorders. The interaction with neuronal pathways could provide avenues for treating conditions such as Alzheimer's disease or other neurodegenerative disorders.

Inhibition Studies

A study focused on the synthesis and biological evaluation of this compound demonstrated its effectiveness in inhibiting LSD1 with promising IC50 values. These findings were significant as they highlighted the compound's potential in developing epigenetic therapies for cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparative analysis was conducted with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesUnique Aspects
N-(2-methoxyethyl)cyclopropanamineLacks thiophene groupDifferent electronic properties
3-(2-methoxyphenoxy)-1,2-propanediolContains methoxyphenoxy instead of thiopheneUsed in muscle relaxant studies
N-(thiophen-3-ylmethyl)cyclohexanamineCyclohexane instead of cyclopropanePotentially different biological activity

The unique combination of the cyclopropane ring and thiophene group in this compound provides distinct chemical reactivity and biological properties not found in other compounds listed.

Synthesis Methods

The synthesis of this compound typically involves several steps, including the preparation of intermediates that facilitate the formation of the final product. These methods underline the compound's accessibility for further research and application development.

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